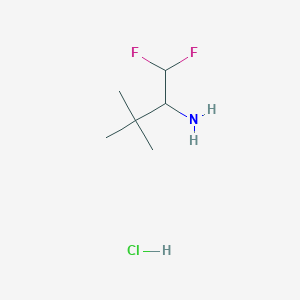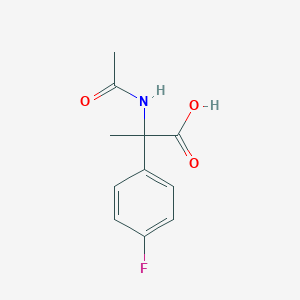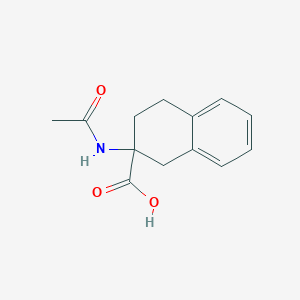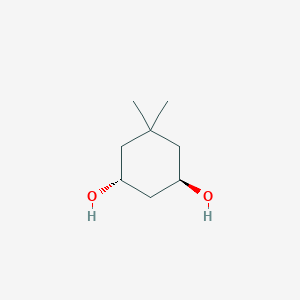
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is a chemical compound with a unique structure characterized by two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans can be achieved through several synthetic routes. One common method involves the reduction of the corresponding diketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like tetrahydrofuran or diethyl ether to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired diol from by-products and impurities.
化学反応の分析
Types of Reactions
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
科学的研究の応用
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism by which rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity to receptors. The compound’s stereochemistry plays a crucial role in its interactions and overall biological activity.
類似化合物との比較
Similar Compounds
- rac-(1R,3R)-3-(benzyloxy)cyclobutan-1-ol, trans
- rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans
- rac-(1R,3R)-3-sulfanylcyclobutane-1-carboxylic acid, trans
Uniqueness
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is unique due to its specific stereochemistry and the presence of two methyl groups at the 5-position, which influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.
特性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
(1R,3R)-5,5-dimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
LDJFUTSVFHJIAC-BQBZGAKWSA-N |
異性体SMILES |
CC1(C[C@H](C[C@@H](C1)O)O)C |
正規SMILES |
CC1(CC(CC(C1)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
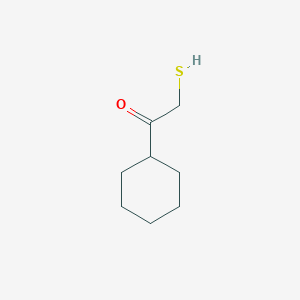
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)

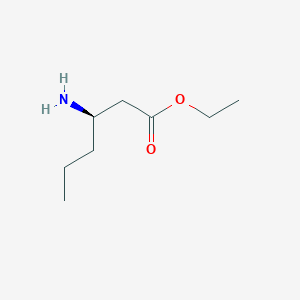
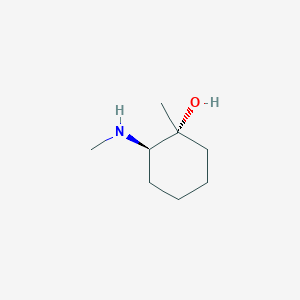
![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
